5-ethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-2-15-10-11-17(23-15)24(21,22)18-13-6-8-14(9-7-13)19-12-4-3-5-16(19)20/h6-11,18H,2-5,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHSUDGNPWZXPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation and Chlorination
Thiophene undergoes sulfonation at the 2-position using chlorosulfonic acid under controlled conditions (0–5°C, 2 h), yielding thiophene-2-sulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) in dichloromethane (DCM) at reflux converts the sulfonic acid to the sulfonyl chloride derivative.
Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Sulfonation | ClSO₃H | - | 0–5°C | 85% |
| Chlorination | PCl₅ | DCM | Reflux | 78% |
Introduction of Ethyl Group
Alkylation at the 5-position is achieved via Friedel-Crafts alkylation. Using ethyl bromide and anhydrous aluminum chloride (AlCl₃) in nitrobenzene at 50°C for 6 hours, 5-ethylthiophene-2-sulfonyl chloride is obtained. Alternative methods employ zinc-mediated alkylation with 3-bromopropyne in tetrahydrofuran (THF)/N,N-dimethylformamide (DMF), though this requires careful stoichiometric control to avoid over-alkylation.
Synthesis of 4-(2-Oxopiperidin-1-yl)aniline
The aromatic amine component is prepared through nucleophilic aromatic substitution followed by reduction:
Piperidinyl Group Installation
4-Fluoronitrobenzene reacts with 2-oxopiperidine in dimethyl sulfoxide (DMSO) at 120°C for 12 hours, facilitated by potassium carbonate (K₂CO₃). This yields 4-(2-oxopiperidin-1-yl)nitrobenzene with 72% efficiency.
Nitro Group Reduction
Catalytic hydrogenation using palladium on carbon (Pd/C, 10% wt) in ethanol under H₂ atmosphere (50 psi, 6 h) reduces the nitro group to an amine. Alternatively, iron powder in hydrochloric acid (HCl) at reflux provides comparable yields (85–90%).
Comparative Reduction Methods
| Method | Catalyst | Solvent | Time (h) | Yield |
|---|---|---|---|---|
| Hydrogenation | Pd/C | Ethanol | 6 | 88% |
| Chemical Reduction | Fe/HCl | H₂O | 4 | 86% |
Coupling of Intermediates to Form Sulfonamide
The final step involves reacting 5-ethylthiophene-2-sulfonyl chloride with 4-(2-oxopiperidin-1-yl)aniline under basic conditions:
Sulfonamide Bond Formation
In a Schlenk tube under argon, equimolar quantities of sulfonyl chloride and aniline are stirred in 1,2-dichloroethane (DCE) with triethylamine (Et₃N) as a base at 50°C for 1.5 hours. The reaction is monitored via thin-layer chromatography (TLC), and the crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate = 3:1).
Optimized Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | 1,2-Dichloroethane |
| Base | Triethylamine (0.5 equiv) |
| Temperature | 50°C |
| Time | 1.5 h |
| Yield | 65–70% |
Scalability Considerations
Pilot-scale experiments (100 mmol) demonstrate consistent yields (68%) when using a biphasic acetone/K₂CO₃ system with catalytic potassium iodide (KI), highlighting industrial viability.
Analytical Characterization
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) analysis under reversed-phase conditions (C18 column, acetonitrile/water gradient) confirms ≥98% purity.
Challenges and Optimization
Byproduct Formation
Competitive sulfonylation at the piperidinyl nitrogen is mitigated by using a slight excess of sulfonyl chloride (1.1 equiv) and maintaining low temperatures during initial mixing.
Solvent Selection
Polar aprotic solvents like DCE enhance reaction rates compared to DCM or THF, as evidenced by kinetic studies.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
5-ethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-ethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2-one
- 4-((4-methoxyphenyl)amino)methyl-N,N-dimethylaniline
Uniqueness
5-ethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring and sulfonamide group make it particularly interesting for applications in medicinal chemistry and materials science.
Biological Activity
5-ethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C22H26N2O2S
- Molecular Weight : 398.52 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, including:
- Anticancer Activity : The compound exhibits significant cytotoxic effects against several cancer cell lines, including breast and colon cancer cells.
- Antimicrobial Properties : It shows promising activity against various bacterial strains, suggesting potential as an antimicrobial agent.
- Anti-inflammatory Effects : Research indicates that it may help reduce inflammation markers in vitro.
The anticancer effects of this compound are primarily attributed to its ability to induce apoptosis in cancer cells. This is facilitated through the following mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, particularly at the G1 phase, leading to reduced proliferation rates.
- Induction of Apoptosis : It activates caspases and alters mitochondrial membrane potential, promoting programmed cell death.
Case Studies
A study conducted on breast cancer cell lines (MCF-7) reported an IC50 value of 12 µM, indicating effective growth inhibition. Additionally, combination treatments with other chemotherapeutics showed synergistic effects, enhancing overall cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12 | Apoptosis induction |
| HT29 | 15 | Cell cycle arrest |
Antimicrobial Properties
The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
Research Findings
In vitro studies have shown:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Anti-inflammatory Effects
Research indicates that this compound can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
Experimental Results
In a murine model of inflammation, the compound significantly decreased paw edema compared to untreated controls.
Q & A
Q. What are the optimal synthetic routes for 5-ethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide, and how can reaction conditions be standardized?
Microwave-assisted cross-coupling reactions using palladium catalysts (e.g., dichlorobis(triphenylphosphine)palladium(II)) and copper(I) iodide in dry THF at 60°C for 10 minutes have been effective for synthesizing structurally related thiophene sulfonamides . Standardization requires monitoring reaction progress via TLC, optimizing equivalents of reactants (e.g., 1.2–1.5 equivalents of aryl ethynyl derivatives), and isolating products via acid-base extraction followed by column chromatography. Yields can be improved by controlling moisture levels and using degassed solvents .
Q. How can researchers confirm the structural identity and purity of this compound?
Comprehensive characterization should include:
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and piperidinyl/thiophene integration .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., expected [M+H]+ ion).
- Infrared (IR) spectroscopy to identify sulfonamide S=O stretches (~1350–1300 cm⁻¹) and 2-oxopiperidinyl C=O (~1680 cm⁻¹) .
- HPLC purity analysis (≥98%) with UV detection at 254 nm, using a C18 column and acetonitrile/water gradient .
Q. What solvents and conditions are suitable for solubility testing?
Preliminary solubility screening should use dimethyl sulfoxide (DMSO) for stock solutions, followed by dilution in phosphate-buffered saline (PBS) or cell culture media. Solubility in organic solvents (e.g., THF, ethanol) should be tested for crystallization attempts. Aggregation can be monitored via dynamic light scattering (DLS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). To address this:
- Perform dose-response curves across multiple cell lines (e.g., U87MG glioma, HEK293) .
- Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to hypothesized targets (e.g., kinases, proteases) .
- Compare results under standardized oxygen tension (normoxia vs. hypoxia) and serum-free conditions .
Q. What strategies are recommended for studying structure-activity relationships (SAR) of the 2-oxopiperidinyl and thiophene-sulfonamide moieties?
- Synthesize analogs with modified piperidinyl groups (e.g., 3-oxo, 4-methyl substituents) and evaluate changes in potency .
- Replace the thiophene ring with furanyl or pyridyl systems to assess electronic effects on sulfonamide reactivity .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like FAD-dependent oxidoreductases or proteases .
Q. How can in silico modeling guide the optimization of pharmacokinetic properties?
- Predict logP and aqueous solubility using software like Schrödinger’s QikProp.
- Screen for CYP450 inhibition and plasma protein binding via SwissADME or ADMETLab .
- Optimize metabolic stability by introducing electron-withdrawing groups on the phenyl ring to reduce oxidative degradation .
Q. What experimental approaches are used to identify off-target effects in cellular assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
